

Application Notes and Protocols for Producing Amorphous Metals Using Ferroniobium Additives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ferroniobium**

Cat. No.: **B13753430**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the synthesis of amorphous metals, with a specific focus on the utilization of **ferroniobium** as a key alloying additive. The following sections detail experimental procedures, present quantitative data on alloy compositions and their glass-forming abilities, and illustrate the underlying principles and workflows.

Introduction to Amorphous Metals and the Role of Ferroniobium

Amorphous metals, also known as metallic glasses, are metallic alloys with a disordered, non-crystalline atomic structure. This unique structure imparts exceptional properties, including high strength, superior corrosion resistance, and unique magnetic characteristics. The formation of an amorphous structure requires rapid cooling from the molten state to bypass crystallization.

Ferroniobium (FeNb), an alloy of iron and niobium, is a critical additive in the production of various amorphous metals, particularly those based on iron.^[1] Niobium, a key constituent of **ferroniobium**, plays a crucial role in enhancing the glass-forming ability (GFA) of the alloy. It does so by:

- Increasing Atomic Size Mismatch: Niobium has a significantly different atomic radius compared to iron and other common elements in these alloys. This size difference frustrates the orderly packing of atoms required for crystallization.
- Promoting Dense Atomic Packing: The presence of niobium leads to a more complex and densely packed local atomic structure, which increases the viscosity of the melt and slows down atomic diffusion, thereby hindering the formation of crystalline nuclei.
- Creating Complex Interatomic Bonds: Niobium forms strong, negative heat of mixing bonds with other elements in the alloy, such as boron, which stabilizes the disordered liquid phase and makes crystallization energetically less favorable.

Techniques for Amorphous Metal Production

Two primary techniques are detailed below for the production of amorphous metals using **ferroniobium**: Melt-Spinning and Mechanical Alloying.

Melt-Spinning

Melt-spinning is a rapid solidification technique used to produce thin ribbons of amorphous metal. The process involves ejecting a molten stream of the alloy onto a rapidly rotating, cooled wheel, achieving cooling rates on the order of 104 to 106 K/s.

Experimental Protocol: Melt-Spinning of Fe-Nb-B Amorphous Ribbons

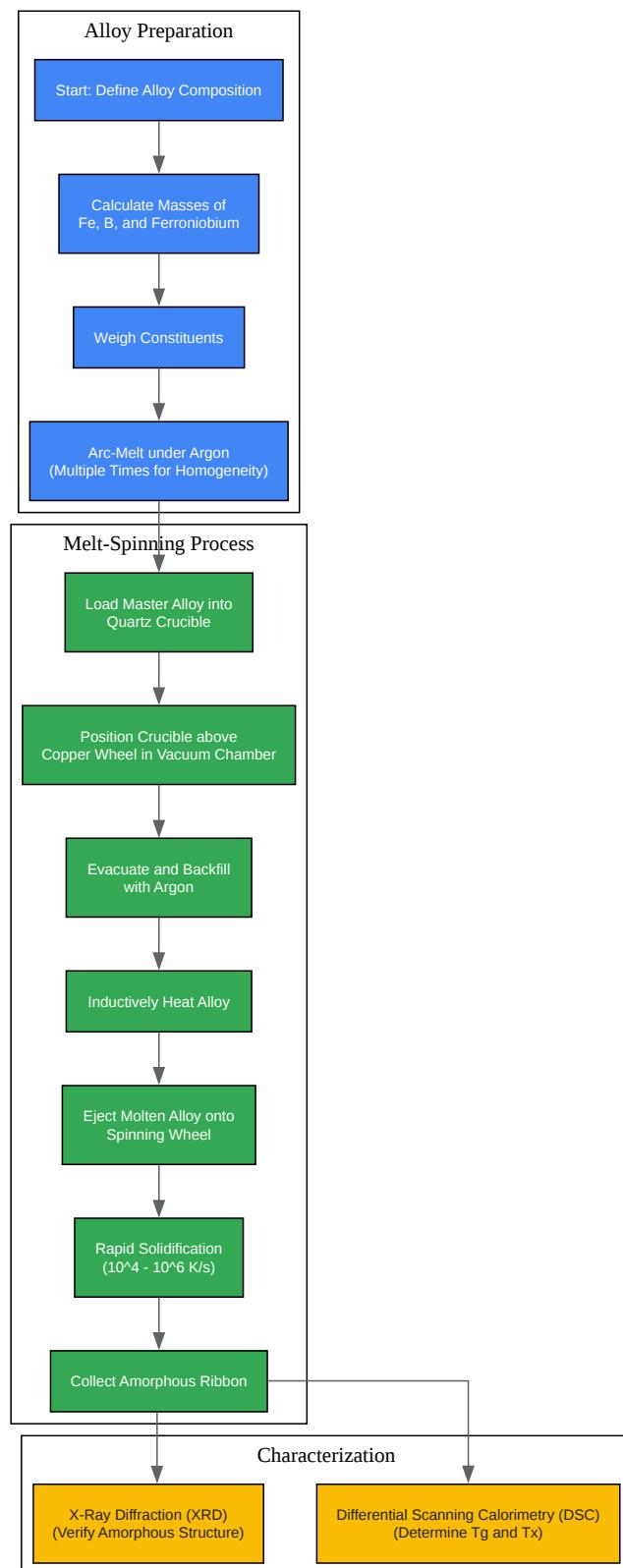
1. Master Alloy Preparation:

- Calculate the required masses of high-purity elemental constituents (e.g., Fe, B) and **ferroniobium** (typically containing 60-70% Nb) to achieve the desired final alloy composition (see Table 1).
- Place the materials in an arc-melting furnace under a high-purity argon atmosphere. To ensure homogeneity, the ingot should be re-melted multiple times, flipping the ingot between each melt.

2. Melt-Spinning Apparatus Setup:

- Secure the master alloy ingot in a quartz crucible with a small orifice at the bottom.

- Position the crucible above a copper spinning wheel. The distance between the nozzle and the wheel surface is a critical parameter and is typically in the range of 0.5-1.0 mm.
- Ensure the system is enclosed in a vacuum chamber, which should be evacuated and then backfilled with a high-purity inert gas (e.g., Argon).


3. The Melt-Spinning Process:

- Inductively heat the master alloy within the crucible to a temperature approximately 100-200°C above its melting point.
- Once the desired temperature is reached, pressurize the chamber with the inert gas to eject the molten alloy through the orifice onto the spinning copper wheel.
- The surface speed of the copper wheel is a crucial parameter for achieving the necessary cooling rate and typically ranges from 20 to 50 m/s.
- The ejected molten metal rapidly solidifies into a thin ribbon on the surface of the wheel and is then flung off by centrifugal force.

4. Ribbon Collection and Characterization:

- Collect the produced amorphous ribbons.
- Characterize the amorphous nature of the ribbons using X-ray Diffraction (XRD), which should show a broad halo pattern instead of sharp crystalline peaks.
- Further analysis can be performed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (T_g) and crystallization temperature (T_x).

Logical Workflow for Melt-Spinning

[Click to download full resolution via product page](#)

Caption: Workflow for producing amorphous metal ribbons using melt-spinning.

Mechanical Alloying

Mechanical alloying is a solid-state powder processing technique that involves repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. This process can lead to the formation of an amorphous phase.

Experimental Protocol: Mechanical Alloying of Fe-Nb-B Amorphous Powder

1. Powder Preparation:

- Start with high-purity elemental powders of iron, boron, and **ferroniobium**. The **ferroniobium** should be pre-milled to a fine powder.
- Weigh the powders according to the desired atomic percentages of the final alloy (see Table 2).

2. Milling Process:

- Load the powder mixture and hardened steel or tungsten carbide milling balls into a planetary ball mill vial. The ball-to-powder weight ratio is a critical parameter, typically ranging from 10:1 to 20:1.
- Seal the vial under a high-purity argon atmosphere to prevent oxidation during milling.
- Mill the powder for extended periods, ranging from 20 to over 100 hours. The milling time required for amorphization depends on the milling intensity and the alloy system.
- It is recommended to use intermittent milling (e.g., 30 minutes of milling followed by a 30-minute pause) to prevent excessive heating of the powder.

3. Powder Characterization:

- Periodically, a small amount of powder can be extracted to monitor the progress of amorphization using XRD. The crystalline peaks will gradually broaden and be replaced by a broad amorphous halo.
- Once the amorphization is complete, the powder can be characterized using DSC to determine its thermal properties.

4. Consolidation (Optional):

- The amorphous powder can be consolidated into bulk samples using techniques like spark plasma sintering (SPS) or hot pressing. The consolidation parameters (temperature, pressure, time) must be carefully controlled to avoid crystallization.

Logical Workflow for Mechanical Alloying

[Click to download full resolution via product page](#)

Caption: Workflow for producing amorphous metal powder via mechanical alloying.

Quantitative Data

The following tables summarize key quantitative data for the production of amorphous metals with **ferroniobium** additives.

Table 1: Compositions and Properties of Melt-Spun Amorphous Alloys

Alloy Composition (at. %)	Ferroniobium Source	Critical Cooling Rate (K/s)	Glass Transition Temp. (Tg) (°C)	Crystallization Temp. (Tx) (°C)	Supercooled Liquid Region (ΔTx = Tx - Tg) (°C)	Reference
Fe75Nb10 B15	FeNb (65 wt% Nb)	~10^5	550	600	50	[2]
(Fe71.2B2 4Y4.8)96Nb4	FeNb (65 wt% Nb)	<10^3	580	635	55	[3]
Fe66Cr10 Nb5B19	FeNb (65 wt% Nb)	~10^4	Not Reported	590	Not Reported	[1]
Fe48Cr15 Mo14C15B6Er2	FeNb (65 wt% Nb)	<10^2	560	620	60	[4]

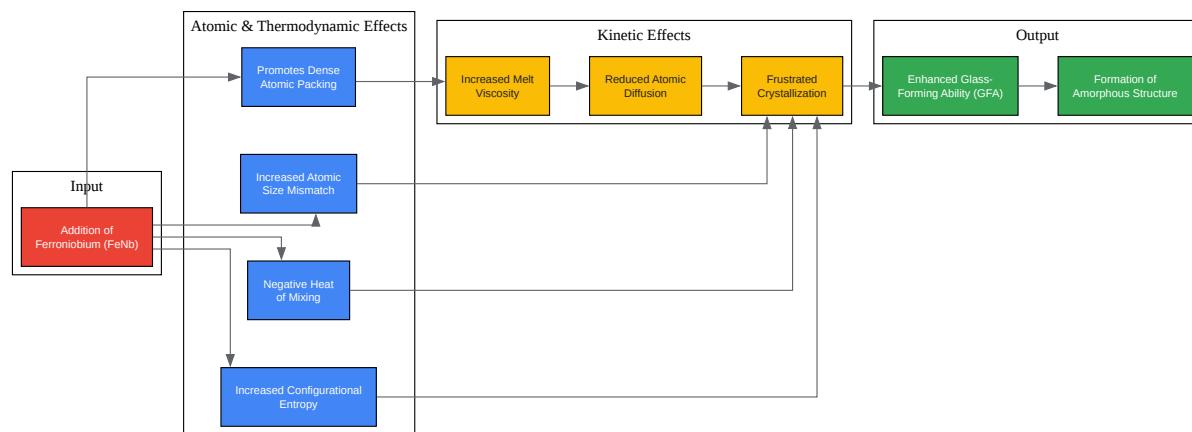
Table 2: Parameters for Mechanical Alloying of Amorphous Powders

Alloy Composition (at. %)	Ferroniobium Source	Ball-to-Powder Ratio	Milling Time for Amorphization (h)	Resulting Phase	Reference
Fe75Nb10B15	FeNb (65 wt% Nb)	15:1	100	Amorphous + bcc solid solution	[5]
Fe85Nb5B10	FeNb (65 wt% Nb)	15:1	>100	bcc solid solution	[5]
Fe50B50	Not specified	10:1	240	Fully Amorphous	[6]

Influence of Ferroniobium on Glass-Forming Ability

The addition of **ferroniobium** enhances the glass-forming ability of iron-based alloys through a combination of thermodynamic and kinetic factors.

Thermodynamic Effects:


- Negative Heat of Mixing: Niobium has a significant negative heat of mixing with iron and metalloids like boron. This favors the formation of a chemically mixed, disordered liquid phase over the separation and ordering required for crystallization.
- Increased Configurational Entropy: The addition of a multi-component alloy like **ferroniobium** increases the configurational entropy of the liquid state, which stabilizes the liquid phase relative to the crystalline solid.

Kinetic Effects:

- Increased Melt Viscosity: The complex atomic structure created by the presence of niobium increases the viscosity of the molten alloy. This slows down the atomic diffusion necessary for the nucleation and growth of crystalline phases.
- Frustrated Crystallization: The different atomic sizes and chemical interactions of the constituent elements, including niobium, lead to a "confusion principle". The atoms are

unable to easily arrange themselves into a periodic crystalline lattice during the rapid cooling process, thus promoting the formation of a glassy state.

Signaling Pathway: Role of **Ferroniobium** in Amorphization

[Click to download full resolution via product page](#)

Caption: Logical pathway illustrating how ferroniobium enhances glass-forming ability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. smse.seu.edu.cn [smse.seu.edu.cn]
- 2. daneshyari.com [daneshyari.com]
- 3. aist.org [aist.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. niobelcon.com [niobelcon.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Producing Amorphous Metals Using Ferroniobium Additives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13753430#techniques-for-producing-amorphous-metals-using-ferroniobium-additives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com